molecular formula C13H17NO3S B5635147 1-(mesitylsulfonyl)-2-pyrrolidinone

1-(mesitylsulfonyl)-2-pyrrolidinone

Cat. No. B5635147
M. Wt: 267.35 g/mol
InChI Key: UVXZHJFRFIKQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of sulfonyl pyrrolidinone derivatives often involves strategic functionalization of the pyrrolidinone backbone with various sulfonyl groups to enhance their chemical reactivity and utility in organic synthesis. For instance, novel syntheses utilizing cobalt carbonyl catalyzed carbonylation of azetidines have been developed to efficiently produce highly substituted pyrrolidinones with good regioselectivity, showcasing the adaptability of pyrrolidinone frameworks for functionalization (Roberto & Alper, 1989).

Molecular Structure Analysis

The molecular structure of sulfonyl pyrrolidinone derivatives is critical for their chemical behavior. X-ray crystallography and computational methods have been used to explore the structure and conformation of these compounds. For example, studies on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have provided insights into its planar structure and the importance of hydrogen bonding in defining its conformation (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(mesitylsulfonyl)-2-pyrrolidinone derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, including conjugate addition reactions and carbonylation, to yield biologically active molecules and potential precursors for further synthesis. For instance, studies on the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions highlight the versatility of pyrrolidinone derivatives in organic synthesis (Alves, 2007).

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9-7-10(2)13(11(3)8-9)18(16,17)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXZHJFRFIKQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one

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